(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate
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Overview
Description
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is known for its unique spiro structure, which consists of a 1,4-dioxaspiro[4.5]decane ring system attached to a propenoic acid ester group
Preparation Methods
The synthesis of 2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester typically involves the reaction of 1,4-dioxaspiro[4.5]decane with propenoic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process . Industrial production methods may involve large-scale batch or continuous processes, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester involves its interaction with molecular targets and pathways in biological systems . The ester group can undergo hydrolysis to release propenoic acid and the corresponding alcohol, which can then participate in various biochemical processes . The spiro structure may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester: This compound has a similar spiro structure but with different substituents on the ester group.
1,4-Dioxaspiro[4.5]decane derivatives: These compounds share the spiro ring system but differ in the functional groups attached to the ring.
Propenoic acid esters: These compounds have the propenoic acid ester group but lack the spiro ring system.
The uniqueness of 2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester lies in its combination of the spiro ring system and the propenoic acid ester group, which imparts specific chemical and biological properties .
Properties
CAS No. |
97773-09-6 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]decan-3-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C12H18O4/c1-2-11(13)14-8-10-9-15-12(16-10)6-4-3-5-7-12/h2,10H,1,3-9H2 |
InChI Key |
PBZQCLTYWHSQDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1COC2(O1)CCCCC2 |
Origin of Product |
United States |
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